An In-Depth Technical Guide to 2-Amino-6,6-difluoro-5-hydroxyhexanoic Acid: A Novel Fluorinated Amino Acid for Advanced Drug Discovery
An In-Depth Technical Guide to 2-Amino-6,6-difluoro-5-hydroxyhexanoic Acid: A Novel Fluorinated Amino Acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid, a non-proteinogenic amino acid of significant interest in drug discovery and development. By integrating a difluoromethyl group, this molecule introduces unique stereoelectronic features that can enhance metabolic stability, binding affinity, and cellular permeability of peptide-based therapeutics and small molecule drugs. This document will delve into the chemical structure, proposed synthetic pathways, analytical characterization methodologies, and potential biological applications of this promising fluorinated amino acid, providing a foundational resource for its utilization in innovative therapeutic design.
Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry
Fluorine-containing amino acids are increasingly pivotal in the development of new pharmaceuticals.[] The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly alter its properties without significantly increasing its size, a concept often referred to as a "subtle tweak with a powerful impact".[] Key advantages conferred by fluorination include:
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Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization states and receptor interactions.
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Increased Lipophilicity: Fluorination often enhances a molecule's ability to cross cellular membranes, improving bioavailability.
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Conformational Control: The introduction of fluorine can induce specific conformational preferences in peptides and proteins, leading to more potent and selective biological activity.
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Novel Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, with biological targets.
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is a particularly intriguing example of a fluorinated amino acid, combining the structural features of a lysine analogue with a strategically positioned difluoromethyl group. This unique combination suggests potential applications in a range of therapeutic areas, from metabolic disorders to oncology.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is characterized by a six-carbon hexanoic acid backbone with an amino group at the α-position (C2), a hydroxyl group at the C5 position, and a geminal difluoro substitution at the C6 position.
Caption: Chemical structure of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid.
Physicochemical Data Summary
While comprehensive experimental data for 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is not extensively published in peer-reviewed literature, key identifiers and properties have been established and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1198018-29-9 | |
| Molecular Formula | C₆H₁₁F₂NO₃ | |
| Molecular Weight | 183.15 g/mol | |
| Predicted LogP | -1.5 (estimated) | |
| Predicted pKa (acid) | ~2.2 (estimated for α-COOH) | |
| Predicted pKa (base) | ~9.5 (estimated for α-NH₂) | |
| Appearance | White to off-white solid (typical) | |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Preparation of N-Boc-L-glutamic acid γ-aldehyde
This starting material can be prepared from commercially available N-Boc-L-glutamic acid through selective reduction of the γ-carboxylic acid to the corresponding aldehyde.
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To a solution of N-Boc-L-glutamic acid (1 equivalent) in anhydrous THF at -78 °C, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
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Quench the reaction by the slow addition of methanol.
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Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel chromatography to yield N-Boc-L-glutamic acid γ-aldehyde.
Step 2: Reformatsky Reaction with Ethyl Bromodifluoroacetate
This is the crucial step for the introduction of the difluoromethyl group.[2][3][4]
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Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
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To a suspension of activated zinc (2 equivalents) in anhydrous THF, add a solution of ethyl bromodifluoroacetate (1.5 equivalents) and N-Boc-L-glutamic acid γ-aldehyde (1 equivalent) in THF dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography to obtain the protected 2-amino-6,6-difluoro-5-hydroxyhexanoic acid ethyl ester.
Step 3: Deprotection and Hydrolysis
The final step involves the removal of the Boc protecting group and hydrolysis of the ethyl ester.
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Dissolve the protected amino ester from Step 2 in a 1:1 mixture of dioxane and 6 M aqueous HCl.
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Heat the solution to reflux for 4 hours.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
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The resulting crude product can be purified by ion-exchange chromatography or recrystallization to yield 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid as a solid.
Analytical and Characterization Methods
Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid. While specific spectral data is not publicly available, the following techniques are standard for the characterization of such compounds, as indicated by suppliers like BLDpharm.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of fluorinated amino acids.[6][7][8]
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¹H NMR: Will provide information on the number and connectivity of non-exchangeable protons. Expected signals would include multiplets for the methylene protons of the hexanoic acid chain, a multiplet for the proton at the hydroxyl-bearing carbon (C5), and a signal for the α-proton (C2).
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¹³C NMR: Will show distinct signals for each of the six carbon atoms. The carbon bearing the fluorine atoms (C6) will exhibit a characteristic triplet due to one-bond C-F coupling.
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¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single signal, likely a doublet of doublets due to coupling with the C5 proton and the C6 proton, is expected, providing unambiguous confirmation of the difluoromethyl group's presence.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 184.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Tandem MS (MS/MS): Fragmentation analysis would likely show characteristic losses of water, ammonia, and carbon dioxide, helping to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound.[5][10]
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Reversed-Phase HPLC (RP-HPLC): Using a C18 column with a water/acetonitrile or water/methanol mobile phase containing an additive like trifluoroacetic acid (TFA) is a standard method for purity analysis.
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Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. This is crucial for applications in biological systems where stereochemistry is critical.
A summary of the expected analytical data is presented below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex multiplets for CH₂ and CH protons. |
| ¹³C NMR | Six distinct carbon signals, with the C6 signal split into a triplet by the two fluorine atoms. |
| ¹⁹F NMR | A characteristic signal for the CF₂ group, likely a doublet of doublets. |
| HRMS (ESI+) | [M+H]⁺ ion at m/z 184.0725 (calculated for C₆H₁₂F₂NO₃⁺). |
| RP-HPLC | A single major peak indicating high purity. |
| Chiral HPLC | Separation of enantiomers to determine enantiomeric excess (ee%). |
Potential Biological Activities and Applications
While no specific biological studies on 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid have been published, its structural similarity to the non-fluorinated analog, 2-amino-5-hydroxyhexanoic acid, provides a strong basis for hypothesizing its potential therapeutic applications. The non-fluorinated compound has been shown to exhibit antidyslipidemic and antioxidant activities.[11]
The introduction of the difluoromethyl group is expected to modulate these activities and potentially introduce new pharmacological properties. The enhanced metabolic stability conferred by the C-F bonds could lead to a longer duration of action in vivo.
Potential Therapeutic Areas
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Metabolic Diseases: Given the antidyslipidemic activity of its non-fluorinated counterpart, this compound could be investigated as a novel agent for the treatment of hyperlipidemia and related cardiovascular diseases.
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Neurological Disorders: As an analogue of hydroxylysine, which plays a role in collagen cross-linking, this compound could be explored for its effects on neurological conditions where extracellular matrix integrity is implicated.
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Enzyme Inhibition: The difluoromethyl group can act as a bioisostere of a ketone or a hydroxyl group, making it a potential inhibitor of enzymes that recognize such functionalities.
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Peptide-Based Therapeutics: Incorporation of this amino acid into peptides could enhance their proteolytic stability and cell permeability, making it a valuable building block for peptide drug development.[12]
The following diagram illustrates the potential impact of this fluorinated amino acid on a therapeutic peptide.
Caption: Conceptual workflow for enhancing peptide therapeutics with 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid.
Safety and Handling
Specific toxicology data for 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is not available. However, based on the safety data sheets (SDS) of similar amino acid derivatives, standard laboratory safety precautions should be followed.[13][14]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its unique combination of an amino acid scaffold with a difluoromethyl group offers a compelling strategy for modulating the properties of therapeutic agents. While further research is needed to fully elucidate its synthetic accessibility and biological profile, the foundational information and proposed methodologies presented in this guide provide a strong starting point for researchers and scientists to harness the potential of this novel fluorinated amino acid in the development of next-generation therapeutics.
References
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- Gerig, J. T. (1994). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Gogoll, A., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.
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- Guo, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.
- Henne, A. L., & Fox, C. J. (1951). The Reaction of Ethyl Bromodifluoroacetate with Aldehydes. Journal of the American Chemical Society, 73(5), 2323–2325.
- Prasad, J., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine, 21(1), 15-19.
- Qiu, X., & Qing, F.-L. (2002). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. The Journal of Organic Chemistry, 67(23), 8276–8279.
- Salwiczek, M., et al. (2012). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of the American Chemical Society, 134(43), 17991–17999.
- Shen, Z., et al. (2019). Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds. Organic Letters, 21(15), 5873–5878.
- Sun, H., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21.
- Toth, G., & Gribble, G. W. (2000). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 5(1), 80-86.
- Wang, J., et al. (2017). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
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- Wu, Y., et al. (2006). Asymmetric synthesis of new beta,beta-difluorinated cyclic quaternary alpha-amino acid derivatives. Organic Letters, 8(18), 4129–4132.
- Zhang, X., et al. (2018). Copper-Catalyzed N-Formylation of Amines through Tandem Amination/Hydrolysis/Decarboxylation Reaction of Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 83(20), 12815–12821.
- Zhao, G., et al. (2011). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 76(10), 4030–4037.
- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents. (2021).
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